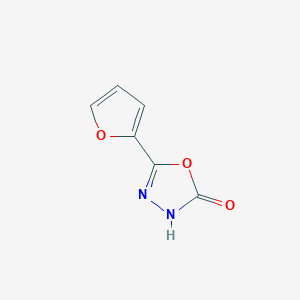

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJNURLUEDZPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326211 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103418-56-0 | |

| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its significant and diverse pharmacological activities.[1][2][3] When functionalized with a furan ring, the resulting compound, 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, presents a promising candidate for further investigation in drug discovery programs. This guide provides a comprehensive overview of a reliable synthetic pathway to this heterocyclic compound, details its thorough characterization using modern analytical techniques, and discusses its potential in the broader context of medicinal chemistry.

Introduction: The Significance of the Oxadiazolone Core

The 1,3,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] This structural motif is a bioisostere of amide and ester groups, a feature that allows it to participate in hydrogen bonding interactions with biological receptors, potentially enhancing pharmacological activity.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3][5] The incorporation of a furan moiety, another key pharmacophore, can further modulate the biological and physicochemical properties of the molecule.

This document focuses on the synthesis and characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a molecule that combines these two important heterocyclic systems. The primary synthetic route discussed involves the cyclization of a carbohydrazide precursor, a common and efficient method for forming the 1,3,4-oxadiazole ring.[4]

Synthesis Methodology

The synthesis of the title compound is most effectively achieved through a two-step process starting from furan-2-carboxylic acid. The chosen pathway involves the formation of furan-2-carbohydrazide, followed by a cyclization reaction to form the desired 1,3,4-oxadiazol-2(3H)-one ring.

Rationale for Synthetic Strategy

The key transformation is the cyclization of the hydrazide intermediate. For this purpose, several carbonylating agents can be employed, such as phosgene, diphosgene, or triphosgene. Triphosgene (bis(trichloromethyl) carbonate) is often preferred as it is a solid and therefore safer and easier to handle than the highly toxic phosgene gas.[6] It serves as a stable phosgene equivalent, generating the reactive species in situ.[7] An alternative and also effective reagent is 1,1'-Carbonyldiimidazole (CDI), which is known for mediating cyclization reactions under mild conditions.[8][9][10] The reaction of hydrazides with triphosgene in the presence of a base like triethylamine is a facile and established method for constructing oxadiazolone rings.[11]

Experimental Protocol

Step 1: Synthesis of Furan-2-carbohydrazide

-

To a solution of methyl furan-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold ether to afford furan-2-carbohydrazide, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

-

Suspend furan-2-carbohydrazide (1 equivalent) in an anhydrous aprotic solvent such as dioxane or tetrahydrofuran (THF).

-

Add a suitable base, such as triethylamine (2.5 equivalents), to the suspension and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent to the cooled reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The slow addition of triphosgene at a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the mixture, filter off the triethylamine hydrochloride salt, and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one as a solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for the title compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are typical analytical data for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₄N₂O₃ |

| Molecular Weight | 152.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 170-180 °C (Varies with purity) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretch (amide) |

| ~1780 | C=O stretch (cyclic ester/lactone in oxadiazolone ring) |

| ~1650 | C=N stretch |

| ~1100-1250 | C-O-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework. The chemical shifts for 1,3,4-oxadiazole derivatives are well-documented.[12]

¹H NMR (400 MHz, DMSO-d₆) :

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | NH |

| ~7.9 | Doublet of doublets | 1H | Furan H5 |

| ~7.2 | Doublet of doublets | 1H | Furan H3 |

| ~6.7 | Doublet of doublets | 1H | Furan H4 |

¹³C NMR (101 MHz, DMSO-d₆) :

| Chemical Shift (δ, ppm) | Assignment |

| ~155-165 | C2 (Oxadiazole, C=O) |

| ~150-155 | C5 (Oxadiazole) |

| ~147 | Furan C5 |

| ~138 | Furan C2 |

| ~115 | Furan C3 |

| ~112 | Furan C4 |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

| Technique | [M+H]⁺ or M⁺ |

| ESI-MS | m/z 153.03 |

Potential Applications in Drug Discovery

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents.[2] Its derivatives have been investigated for a multitude of biological activities:

-

Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives exhibit potent activity against various strains of bacteria and fungi.[3][13]

-

Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory effects, comparable to standard drugs.[2]

-

Anticancer Activity: The oxadiazole ring is present in several compounds investigated for their anticancer properties, acting through various mechanisms.[5][14]

-

Antitubercular Activity: Novel oxadiazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis.[3]

The title compound, 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, serves as a valuable building block. The reactive N-H group can be further functionalized to generate a library of derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one from readily available starting materials. The use of triphosgene provides an efficient means of cyclization, and the resulting product can be thoroughly characterized by standard spectroscopic techniques. The convergence of the furan and 1,3,4-oxadiazolone moieties in a single molecule makes it a compound of significant interest for medicinal chemists and drug development professionals, offering a versatile scaffold for the discovery of new bioactive agents.

References

-

Ye, S., Wu, Y., & Wu, J. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters, 21(23), 9497–9501. [Link]

-

Phakhodee, W., & Pattarawarapan, M. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(29), 17147–17172. [Link]

-

Baucom, K. D., Jones, S. C., & Roberts, S. W. (2019). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[6][11][14]Triazolo[4,3-a]pyridines. Organic Letters, 21(15), 6139–6143. [Link]

-

Kahl, D. C., et al. (2019). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. Journal of Medicinal Chemistry, 62(9), 4350–4369. [Link]

-

Kořánová, K., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2097. [Link]

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2005). 5-Furan-2yl[8][11][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][11][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(1), 55-65. [Link]

-

Nowak, M., & G R, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Mini-Reviews in Organic Chemistry, 19(5), 626-646. [Link]

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2005). 5-Furan-2-yl[8][11][14]oxadiazole-2-thiol, 5-Furan-2-yl-4H-[6][11][14]-triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(1), 55-65. [Link]

-

Fieser, L. F. (2011). 1,1′-Carbonyldiimidazole (CDI). Reagents for Organic Synthesis. [Link]

-

Wikipedia contributors. (2023). Carbonyldiimidazole. Wikipedia. [Link]

-

Colacino, E., et al. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering, 3(11), 2882–2889. [Link]

-

Paul, R., & Anderson, G. W. (1960). N,N'-CARBONYLDIIMIDAZOLE, A NEW REAGENT FOR PEPTIDE SYNTHESIS. Journal of the American Chemical Society, 82(17), 4596–4600. [Link]

-

Husain, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 236261. [Link]

-

Demirbas, N., et al. (2005). 5-Furan-2yl[8][11][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][11][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]

-

Haikal, A. Z., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Molecules, 17(6), 6920–6937. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Journal of Drug Delivery and Therapeutics, 14(4), 1-10. [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Supporting Information. [Link]

-

Martin, A. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 58-69. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2014, 902903. [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]

-

Triphosgene and its Application in Organic Synthesis. (n.d.). ResearchGate. [Link]

-

Kumar, S., et al. (2014). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1098–o1099. [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

Sources

- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. storage.prod.researchhub.com [storage.prod.researchhub.com]

Spectroscopic data (NMR, IR, Mass) of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Derivatives of 1,3,4-oxadiazole are noted for a wide spectrum of biological activities.[1][2] Due to a scarcity of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and extrapolates from data on closely related furan-oxadiazole analogs to present a predictive spectroscopic profile. It is intended to serve as a foundational resource for researchers, enabling them to anticipate, acquire, and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for structural verification and quality control.

Introduction and Molecular Structure

5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one belongs to a class of five-membered heterocyclic compounds that are cornerstones in the development of novel therapeutic agents.[1] Its structure features a furan ring linked to a 1,3,4-oxadiazolone core. The precise arrangement of heteroatoms imparts a unique electronic and conformational profile, making rigorous spectroscopic analysis paramount for unambiguous identification.

The target molecule, with the chemical formula C₆H₄N₂O₃ and a monoisotopic mass of 152.0222 Da , exists in a tautomeric equilibrium between the lactam (-one) and lactim (-ol) forms, although the lactam form is predominantly favored in most conditions.

Figure 1: Tautomeric Forms

Caption: Lactam-lactim tautomerism of the title compound.

This guide will focus on the characterization of the predominant lactam tautomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Rationale for IR Analysis

IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. For this molecule, the primary diagnostic signals will be the N-H and C=O stretching vibrations of the oxadiazolone ring and the characteristic vibrations of the furan moiety. The presence and position of the carbonyl (C=O) band are critical for distinguishing the target -one compound from its thiol or amine analogs.[3][4]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Ensure the solid sample is dry and pure. No further preparation is typically needed for ATR.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Analysis: Place a small amount of the sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding 16 to 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: Perform ATR and baseline corrections as needed.

2.3. Predicted IR Spectral Data

The following table summarizes the anticipated absorption frequencies based on standard functional group regions and data from related furan-oxadiazole structures.[3][5]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Commentary |

| 3250–3100 | N-H Stretch | Oxadiazolone Ring | Medium, Broad | The position and broadness are indicative of hydrogen bonding in the solid state. This is a key signal for the lactam tautomer. |

| 3150–3100 | C-H Stretch | Furan Ring | Medium-Weak | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |

| 1780–1740 | C=O Stretch | Cyclic Carbonyl (Lactam) | Strong, Sharp | Primary diagnostic peak. Its high frequency is characteristic of a 5-membered lactam with adjacent heteroatoms. |

| 1610–1580 | C=N Stretch | Oxadiazole Ring | Medium | Confirms the presence of the heterocyclic ring imine functionality.[5] |

| 1550–1450 | C=C Stretch | Furan Ring | Medium-Strong | Aromatic ring skeletal vibrations. |

| 1250–1200 | C-O-C Stretch (Asymmetric) | Oxadiazole & Furan Rings | Strong | Characteristic of the ether linkages within both heterocyclic rings. |

| ~885 | C-H Out-of-Plane Bend | 2-Substituted Furan | Strong | A highly characteristic band confirming the substitution pattern of the furan ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

3.1. Rationale for NMR Analysis

NMR spectroscopy provides the most definitive data for structural elucidation by mapping the chemical environment of every ¹H and ¹³C nucleus. For 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one, ¹H NMR will confirm the substitution pattern of the furan ring, while ¹³C NMR will identify the carbonyl carbon and other carbons of the heterocyclic framework.

3.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar heterocyclic compounds and to ensure the N-H proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

3.3. Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and Commentary |

| NH | 12.0–13.0 | Broad Singlet | - | 1H | The acidic N-H proton of the lactam is expected to be significantly deshielded and may appear broad. Its chemical shift is concentration-dependent. |

| Furan H5 | 7.90–8.00 | Doublet of doublets | J₅₄ ≈ 1.8 Hz, J₅₃ ≈ 0.8 Hz | 1H | Deshielded due to its proximity to the furan oxygen and the electron-withdrawing oxadiazole ring. |

| Furan H3 | 7.40–7.50 | Doublet of doublets | J₃₄ ≈ 3.6 Hz, J₃₅ ≈ 0.8 Hz | 1H | Coupled to both H4 and H5. The direct attachment to the oxadiazole ring causes a downfield shift compared to unsubstituted furan. |

| Furan H4 | 6.70–6.80 | Doublet of doublets | J₄₃ ≈ 3.6 Hz, J₄₅ ≈ 1.8 Hz | 1H | The characteristic coupling constants (J₃₄ > J₄₅ > J₃₅) are definitive for the furan ring system. |

3.4. Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale and Commentary |

| C =O (C2) | 155.0–158.0 | The carbonyl carbon of the lactam is expected in this region, clearly distinguishing it from a thione (C=S) which would appear much further downfield (>175 ppm).[4] |

| Oxadiazole C 5 | 152.0–155.0 | The imine-like carbon attached to the furan ring. |

| Furan C 2 | 140.0–142.0 | The substituted furan carbon, appearing as a quaternary signal. |

| Furan C 5 | 147.0–149.0 | The deshielded CH carbon adjacent to the furan oxygen. |

| Furan C 3 | 115.0–117.0 | The CH carbon adjacent to the point of substitution. |

| Furan C 4 | 112.0–114.0 | The most shielded of the furan carbons. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

4.1. Rationale for MS Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement to validate the molecular formula.

4.2. Experimental Workflow: ESI-MS

Caption: General workflow for ESI-Mass Spectrometry analysis.

4.3. Predicted Mass Spectrometry Data

-

Calculated Exact Mass (C₆H₄N₂O₃): 152.0222

-

Expected HRMS Adducts:

| Ion Adduct | Mode | Calculated m/z |

| [M+H]⁺ | Positive | 153.0295 |

| [M+Na]⁺ | Positive | 175.0114 |

| [M-H]⁻ | Negative | 151.0150 |

-

Plausible Fragmentation Pathways (MS/MS of [M+H]⁺):

-

Loss of CO: A common fragmentation for lactams, leading to a fragment at m/z 125.03.

-

Furan Ring Scission: Loss of CHO from the furan ring.

-

Retro-Diels-Alder: Cleavage of the oxadiazole ring.

-

Conclusion

This guide presents a predictive but scientifically grounded framework for the comprehensive spectroscopic analysis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one. The combination of IR, NMR, and MS provides a self-validating system for structural confirmation. The strong, high-frequency C=O stretch in the IR spectrum, the distinct three-proton AMX system of the furan ring in the ¹H NMR, the characteristic lactam carbonyl signal in the ¹³C NMR, and an accurate molecular ion peak in the HRMS are the key analytical signatures. Experimental verification based on these predicted data will provide definitive proof of structure for researchers synthesizing or utilizing this important heterocyclic scaffold.

References

[3] Cansız, A., et al. (2005). 5-Furan-2yl[3][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10. Available at: [Link]

[8] ResearchGate. (2025). (PDF) 5-Furan-2yl[3][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]

[6] Paswan, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o880–o881. Available at: [Link]

[7] Unknown Source. (n.d.). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. This source could not be fully verified.

[5] Unknown Source. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. This source could not be fully verified.

[4] Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. URL not available in search results.

[1] Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Available at: [Link]

[2] Neliti. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. bingol.edu.tr [bingol.edu.tr]

- 6. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical exploration of the crystal structure analysis of a specific and promising subclass: 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives. We will delve into the critical aspects of their synthesis, single-crystal X-ray diffraction (SC-XRD) analysis, and the interpretation of their intricate intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights to accelerate the rational design of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] This structural motif is a bioisostere for carboxylic acids and esters, enhancing physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy. The inherent planarity and electronic nature of the oxadiazole ring facilitate a variety of non-covalent interactions, which are fundamental to molecular recognition at biological targets.[4]

The incorporation of a furan ring at the 5-position introduces additional complexity and potential for interaction. The furan moiety, an aromatic five-membered ring containing an oxygen atom, can participate in hydrogen bonding and π-π stacking interactions, further influencing the crystal packing and, consequently, the solid-state properties of the molecule.[5][6] A comprehensive understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and the informed design of new chemical entities.[7]

Synthetic Pathways to 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one Derivatives

The synthesis of the 1,3,4-oxadiazole core typically involves the cyclization of an appropriate precursor. A common and effective method for creating 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives begins with furan-2-carboxylic acid hydrazide.

General Synthetic Protocol

A versatile route involves the reaction of furan-2-carboxylic acid hydrazide with a suitable cyclizing agent. For the synthesis of the 2-thione derivative, which can be a precursor to the 2-one, carbon disulfide is often employed in a basic medium.[8] The subsequent conversion to the 2-one can be achieved through various oxidative or hydrolytic methods.

Step-by-Step Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione:

-

A mixture of furan-2-carboxylic acid hydrazide, sodium hydroxide, and carbon disulfide in absolute ethanol is refluxed for several hours.[8]

-

The excess solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified, typically with acetic acid, to precipitate the product.[8]

-

The crude product is then purified by recrystallization.[8]

Further derivatization at the N3 position can be achieved by reacting the 2-thione or 2-one with various electrophiles under basic conditions.

Caption: Synthetic workflow for 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives.

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid.[9] This method provides invaluable data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.

Experimental Workflow for SC-XRD

Step-by-Step Protocol:

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[9]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods.

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Interpreting Crystallographic Data

The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains a wealth of information. Key parameters to analyze include:

-

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

-

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other weak interactions that dictate the crystal packing.

For instance, in the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angles between the central oxadiazole ring and the pendant phenyl and furan rings are 3.34 (18)° and 5.7 (6)°, respectively, indicating a nearly coplanar arrangement.[5][6]

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic, Orthorhombic, etc. | Defines the basic crystal symmetry. |

| Space Group | P2₁/c, P-1, etc. | Provides detailed symmetry information. |

| Dihedral Angles | Varies | Indicates the planarity between different ring systems. |

| Hydrogen Bonds | N-H···O, C-H···O, N-H···S | Key interactions governing molecular assembly.[10] |

| π-π Stacking | Centroid-centroid distances ~3.3-3.8 Å | Important for stabilizing the crystal structure.[5][6] |

Deeper Insights through Hirshfeld Surface Analysis

While SC-XRD provides the "what" of crystal structure, Hirshfeld surface analysis helps to understand the "how" and "why" of intermolecular interactions. This computational tool maps the electron distribution of a molecule within a crystal, providing a visual and quantitative representation of intermolecular contacts.[11][12]

The Power of d_norm Surfaces

The normalized contact distance (d_norm) surface is particularly insightful. It highlights regions of close intermolecular contacts:

-

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

-

White areas: Represent contacts around the van der Waals separation.

-

Blue regions: Indicate contacts longer than the van der Waals radii.

2D Fingerprint Plots

Decomposing the Hirshfeld surface into 2D fingerprint plots allows for the quantification of different types of intermolecular contacts. These plots provide a percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the overall crystal packing.[13]

Caption: Workflow for Hirshfeld surface analysis.

The Role of Computational Chemistry

Computational studies, such as Density Functional Theory (DFT), complement experimental data by providing insights into the electronic properties and reactivity of the molecules.[4] Molecular Electrostatic Potential (MEP) maps, for example, can predict sites susceptible to electrophilic and nucleophilic attack, guiding the design of new derivatives with enhanced biological activity.[14] Molecular docking studies can further predict the binding modes of these compounds with their biological targets, providing a structural basis for their observed activity.[9][12]

Conclusion: From Crystal Structure to Drug Design

The comprehensive analysis of the crystal structure of 5-(Furan-2-yl)-1,3,4-oxadiazol-2(3H)-one derivatives is a critical step in the drug discovery pipeline. By integrating experimental techniques like SC-XRD with computational methods such as Hirshfeld surface analysis and DFT, researchers can gain a profound understanding of the structure-property relationships of these promising compounds. This knowledge is instrumental in the rational design of new derivatives with optimized pharmacological profiles, ultimately accelerating the development of novel and effective therapeutics.

References

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). ACS Omega.

- Karanth, S. N., Narayana, B., Sarojini, B. K., Kumar, S. M., & Byrappa, K. (2019). Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.

- Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)

- Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm.

- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (n.d.).

- The Hirshfeld surface analysis of the compound ED. (n.d.).

- Quinazoline-oxadiazole hybrids: Synthesis, SC-XRD, Hirshfeld surface analysis and computational investig

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.).

- Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole deriv

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (n.d.). Journal of University of Shanghai for Science and Technology.

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.).

- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Journal of the Brazilian Chemical Society.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2015).

- Vaidya, A., Pathak, D., & Shah, K. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (n.d.). CrystEngComm.

- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021).

- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.

- Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione. (2017).

- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)

- A new and efficient synthesis of 1,3,4-oxadiazole deriv

- 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.).

- 5-(Furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.).

-

5-Furan-2yl[1][9][11]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][11][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI.

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (n.d.). PubMed.

- Cambridge Structural D

- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine. (n.d.). PubChem.

- Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. (n.d.). PubMed Central.

-

5-Furan-2yl[1][9][11]oxadiazole-2-thiol, 5-furan-2yl-4H[1][11][13] triazole-3-thiol and their thiol-thione tautomerism. (n.d.). PubMed.

- 5-(Furan-2-yl)-3-methyl-1,3,4-oxadiazol-2-one. (n.d.). PubChem.

- Synthesis, X-Ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-Oxadiazole Derivatives. (2025).

- Synthesis, characterization and chelating properties of furan ring containing organic ligands. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. rroij.com [rroij.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 5. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BHU Digital Library [dl.bhu.ac.in]

- 7. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researcher.manipal.edu [researcher.manipal.edu]

- 13. sci-hub.ru [sci-hub.ru]

- 14. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, favorable pharmacokinetic profile, and ability to participate in hydrogen bonding, make it a versatile scaffold for the design of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3,4-oxadiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antiviral potential. We will delve into the synthetic methodologies for accessing this core, explore the intricate mechanisms of action, and provide detailed, field-proven protocols for the evaluation of their biological efficacy. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics.

The 1,3,4-Oxadiazole Core: A Foundation for Diverse Biological Activity

The 1,3,4-oxadiazole nucleus is a bioisostere of amide and ester functionalities, offering improved metabolic stability and membrane permeability.[5] This inherent stability, coupled with the planar geometry of the ring, allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.[6] The diverse pharmacological landscape of 1,3,4-oxadiazole derivatives is a testament to the chemical tractability of this scaffold, which allows for the introduction of a wide array of functional groups at the 2- and 5-positions. These substitutions modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines, which are typically prepared from the reaction of an acid hydrazide with an acyl chloride or a carboxylic acid.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol outlines a general and widely applicable method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Step 1: Synthesis of the Acylhydrazide

-

To a solution of the corresponding ethyl ester in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated acylhydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of the 1,2-Diacylhydrazine Intermediate

-

Dissolve the acylhydrazide (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the desired aroyl chloride (1.1 equivalents) to the solution with constant stirring.

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Pour the reaction mixture into crushed ice and water.

-

The precipitated 1,2-diacylhydrazine is collected by filtration, washed with water, and dried.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

To the 1,2-diacylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (5-10 equivalents).

-

Reflux the mixture for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

The resulting solid is filtered, washed thoroughly with water to remove any residual acid, and then with a saturated sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[7][8]

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 1,3,4-Oxadiazole derivatives have demonstrated significant potential as a new class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]

Mechanism of Action

The antimicrobial action of 1,3,4-oxadiazoles is often attributed to the presence of the toxophoric –N=C–O– moiety, which can interact with nucleophilic centers within microbial cells.[12] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings attached to the oxadiazole core significantly influence their antimicrobial potency.[9] For instance, the presence of an additional heterocyclic ring, such as a pyridine or quinoline, often enhances the antimicrobial effect.[9]

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus | 10.8 | [13] |

| Escherichia coli | 111.3 | [13] | |

| Pseudomonas aeruginosa | 111.3 | [13] | |

| Candida albicans | 10.8 | [13] | |

| Compound 2 | Staphylococcus aureus | 27.8 | [13] |

| Escherichia coli | 111.3 | [13] | |

| Pseudomonas aeruginosa | 111.3 | [13] | |

| Candida albicans | 27.8 | [13] | |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | < Ampicillin | [9] |

| Streptococcus pneumoniae | < Ampicillin | [9] | |

| Pseudomonas aeruginosa | >100x Ampicillin | [9] | |

| Aspergillus fumigatus | > Terbinafine | [9] |

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a 1,3,4-oxadiazole derivative against a bacterial strain.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Ampicillin)

-

Negative control (broth only)

-

Sterility control (broth with solvent)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Test Compound: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls:

-

Positive Control: A well containing bacterial inoculum and a known effective antibiotic.

-

Negative Control: A well containing only MHB and the bacterial inoculum (growth control).

-

Sterility Control: A well containing only MHB and the highest concentration of the solvent used to dissolve the test compound.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria.[10][14][15][16][17]

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a wide range of cancer cell lines.[2][18]

Mechanisms of Action

The anticancer effects of 1,3,4-oxadiazoles are multifaceted and involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][3]

-

Tubulin Polymerization Inhibition: Several 1,3,4-oxadiazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[19] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

-

Enzyme Inhibition: These compounds can target critical enzymes involved in cancer progression, including:

-

Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, resulting in cell cycle arrest and apoptosis.[1]

-

Thymidylate Synthase (TS): TS is a crucial enzyme in DNA synthesis, and its inhibition disrupts DNA replication in rapidly dividing cancer cells.[3]

-

Telomerase: Inhibition of telomerase, an enzyme that maintains the length of telomeres, leads to cellular senescence and apoptosis in cancer cells.[1]

-

-

Inhibition of Growth Factor Signaling: 1,3,4-Oxadiazole derivatives can interfere with signaling pathways driven by growth factors like Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors.[2]

Signaling Pathway Visualization

Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2a-c | HT29 (Colon) | 1.3 - 2.0 | [19] |

| Compound 4f | HT29 (Colon) | <2.0 | [19] |

| Compound 5a | HT29 (Colon) | <2.0 | [19] |

| Compound 4h | A549 (Lung) | <0.14 | |

| Compound 4i | A549 (Lung) | 1.59 | |

| Compound 4l | A549 (Lung) | 1.80 | |

| AMK OX-8 | A549 (Lung) | 25.04 | |

| AMK OX-9 | A549 (Lung) | 20.73 | |

| AMK OX-10 | HeLa (Cervical) | 5.34 | |

| Compound 37 | HepG2 (Liver) | 0.7 ± 0.2 | |

| Compound 76 | MCF-7 (Breast) | 0.7 ± 0.2 | [3] |

| Compound 65 | HepG2, HeLa, SW1116, BGC823 | Most potent telomerase inhibitor (IC₅₀ = 1.27 ± 0.05) | [3] |

| Compound 99 | PC-3 (Prostate) | 0.67 | [3] |

| Compound 26 | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1,3,4-oxadiazole derivatives on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. c. Include wells with medium only (blank) and cells with medium containing the solvent (vehicle control). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, carefully remove the medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Measure the absorbance of each well at 540-570 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their use is often associated with gastrointestinal side effects. 1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents with the potential for an improved safety profile.

Mechanism of Action

The primary anti-inflammatory mechanism of many 1,3,4-oxadiazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] Some derivatives are also thought to inhibit the lipoxygenase (LOX) pathway, providing a dual mechanism of action.

Signaling Pathway Visualization

Caption: Anti-inflammatory mechanism of 1,3,4-oxadiazole derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |

| Compound 38a | - | 1.95 | [3] |

| Compound 38b | 63.23% inhibition @ 10 µM | 1.49 | [3] |

| Compound 38c | - | 2.19 | [3] |

| Compound 46a | 0.04 - 0.081 | 139.74 - 321.95 | [3] |

| Compound 46e | 0.04 - 0.081 | 139.74 - 321.95 | [3] |

| Ox-6f | - | - |

Note: Some data is presented as % inhibition at a specific concentration.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of 1,3,4-oxadiazole derivatives against the COX-2 enzyme using a commercial kit.

Materials:

-

COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and a known inhibitor like Celecoxib)

-

Arachidonic acid (substrate)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation: a. Reconstitute and dilute the COX-2 enzyme, probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions. Keep the enzyme on ice.

-

Assay Plate Setup: a. Enzyme Control (100% Activity): Add assay buffer to designated wells. b. Inhibitor Control: Add a known selective COX-2 inhibitor (e.g., Celecoxib) to designated wells. c. Test Wells: Prepare serial dilutions of the test compounds and add them to the respective wells. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

Reaction Mix Preparation: Prepare a master mix containing assay buffer, COX probe, and diluted cofactor.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Reaction Initiation: a. Pre-set the plate reader to the correct wavelength and temperature (typically 25°C). b. Initiate the reaction by adding the diluted arachidonic acid solution to all wells, preferably using a multi-channel pipette.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes.

-

Data Analysis: a. Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. b. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][14][18]

Antiviral Activity of 1,3,4-Oxadiazole Derivatives

The development of novel antiviral agents is of paramount importance in combating viral infections. 1,3,4-Oxadiazole derivatives have demonstrated promising antiviral activity against a range of viruses, including tobacco mosaic virus (TMV) and SARS-CoV-2.[13]

Mechanism of Action

The precise antiviral mechanisms of 1,3,4-oxadiazoles are still under investigation and can vary depending on the viral target. For TMV, some derivatives are thought to bind to the viral capsid protein, thereby interfering with viral assembly. In the context of SARS-CoV-2, certain derivatives have shown inhibitory activity against the main protease (Mpro), an essential enzyme for viral replication.

Quantitative Data: Antiviral Activity

| Compound ID | Virus | EC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Compound 40a-f | Tobacco Mosaic Virus (TMV) | 11.9 - 16.5 | - | [13] |

| Compound H6 | Tobacco Mosaic Virus (TMV) | 180.7 (therapeutic), 190.3 (protective) | - | |

| Compound Y5 | Tobacco Mosaic Virus (TMV) | 215.8 (therapeutic), 218.6 (protective) | - | |

| Compound 6a | SARS-CoV-2 | - | 15.2 | |

| Compound 6b | SARS-CoV-2 | - | 15.7 |

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into 1,3,4-oxadiazole derivatives has provided valuable insights into their structure-activity relationships. Key takeaways include:

-

Antimicrobial Activity: The type and position of substituents on the aryl rings are critical. The para position is often favored. The inclusion of additional heterocyclic rings generally enhances activity.[9]

-

Anticancer Activity: The hybridization of the 1,3,4-oxadiazole core with other heterocyclic pharmacophores is a promising strategy to overcome drug resistance and improve potency.[18]

-

Anti-inflammatory Activity: The presence of specific substitutions, such as an o-phenol group, can significantly enhance in vivo anti-inflammatory activity.[2]

The future of 1,3,4-oxadiazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking and QSAR studies, will be instrumental in guiding these efforts.[19] Furthermore, the exploration of novel biological targets for this versatile scaffold will undoubtedly lead to the development of new and effective therapies for a wide range of diseases.

References

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Nayak, S., Gaonkar, S. L., Musad, E. A., et al. (n.d.). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. VBN, 1-25. [Link]

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

Rahman, M. A., et al. (2012). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7149-7155. [Link]

-

Yıldırım, S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(44), 40055-40071. [Link]

-

Li, P., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(37), 24148-24163. [Link]

-

Mishra, A., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1731-1740. [Link]

-

Mobin, S. M., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 6(11), 3056-3064. [Link]

-

Talebian, J., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry, 63(1), 276-288. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Maccallini, C., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(19), 6296. [Link]

-

IJNRD. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development, 8(10). [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Neliti. (n.d.). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. [Link]

-

Zarghi, A., & Arfaei, S. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3163. [Link]

-

Khan, I., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(1), 254. [Link]

-

El-Sayed, W. A., et al. (2022). Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. ACS Omega, 7(21), 17823-17835. [Link]

-

ResearchGate. (n.d.). Chemical structures of 1,3,4‐oxadiazole derivatives as antimycobacterial agents (1–27). [Link]

-

Zenodo. (2025). ANTIVIRAL PROPERTIES OF 1,3,4-OXADIAZOLE DERIVATIVES AGAINST SARS-2. [Link]

-

Royal Society of Chemistry. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

-

WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Bio-protocol. (n.d.). Broth microdilution susceptibility testing. [Link]

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]

-

Iranian Journal of Pharmaceutical Research. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 319-325. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

ResearchGate. (2024). Design, synthesis and antiviral activity of coumarin derivatives containing 1,3,4- oxadiazole/thidiazole. [Link]

-

PubMed. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. [Link]

-

Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]

-

Journal of Pharmaceutical Research International. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

MDPI. (2022). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

-

ResearchGate. (n.d.). 1,3,4-Oxadiazole derivatives with unknown anti-cancer mechanism of action. [Link]

-

National Institutes of Health. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]

-

ResearchGate. (2025). Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

Thai Science. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery | Semantic Scholar [semanticscholar.org]

- 8. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1,3,4-Oxadiazoles: Core Methods and Modern Innovations

Authored by a Senior Application Scientist

Foreword: The 1,3,4-Oxadiazole as a Privileged Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle distinguished by the presence of one oxygen and two nitrogen atoms. In the landscape of medicinal chemistry and materials science, it has emerged as a "privileged scaffold".[1][2] This status is not arbitrary; it is earned due to the ring's unique combination of properties. Its rigid, planar structure and electron-deficient nature contribute to favorable pharmacokinetic profiles. Critically, the 1,3,4-oxadiazole core serves as a bioisostere for carboxylic acids, esters, and carboxamides, allowing chemists to circumvent issues like metabolic instability or poor cell permeability associated with these functional groups.[1] This versatility has led to the development of numerous clinically significant molecules, including the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[1]

The immense therapeutic potential, spanning antibacterial, anticancer, anti-inflammatory, and antiviral applications, continually fuels the quest for novel and efficient synthetic routes to this versatile heterocycle.[3][4][5] This guide provides an in-depth exploration of the core synthetic strategies, from foundational methods to modern, greener innovations, designed for the practicing researcher in drug development. We will delve into the causality behind methodological choices, offering not just protocols, but a framework for rational synthetic design.

The Foundational Pillar: Cyclodehydration of 1,2-Diacylhydrazines

The most traditional and conceptually straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles is the intramolecular cyclodehydration of a 1,2-diacylhydrazine intermediate. This method's reliability has made it a cornerstone of oxadiazole synthesis.

Mechanistic Rationale

The core transformation relies on the removal of a water molecule from the 1,2-diacylhydrazine. The reaction is initiated by the activation of one of the carbonyl oxygens, typically by protonation under acidic conditions or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the lone pair of the adjacent amide nitrogen. The resulting tetrahedral intermediate then undergoes dehydration to yield the stable, aromatic 1,3,4-oxadiazole ring.

The choice of dehydrating agent is the critical experimental parameter, dictating the reaction's harshness, substrate scope, and overall efficiency.

Caption: A typical one-pot workflow for oxadiazole synthesis via oxidative cyclization.

A Survey of Key Oxidizing Systems

The versatility of this method stems from the wide array of available oxidants, each with distinct advantages.

| Oxidizing Agent | Typical Conditions | Causality & Field Insights | Reference |

| Iodine (I₂) | K₂CO₃, DMSO, 100 °C | Cost-Effective & Metal-Free: Molecular iodine is an inexpensive and practical oxidant. The reaction proceeds under basic conditions and is tolerant of a wide range of functional groups. This method is highly scalable and avoids transition metal contaminants. [6][7] | [6][7] |

| Chloramine-T | Ethanol, Microwave | Efficient & Rapid: Chloramine-T serves as a source of electrophilic chlorine, which facilitates the cyclization. When paired with microwave irradiation, it leads to very short reaction times and high yields, making it a preferred method for rapid library synthesis. [1][8] | [1][8] |

| Dess–Martin Periodinane (DMP) | DCM, Room Temp. | Mild & High-Yielding: DMP is a hypervalent iodine reagent that enables the oxidative cyclization to occur under very mild, metal-free conditions at room temperature. It is particularly useful for complex molecules with sensitive functionalities. [9] | [9] |

| Copper(II) Salts (e.g., Cu(OTf)₂) | Acetonitrile, Reflux | Catalytic Approach: Copper catalysts can facilitate the oxidative coupling through an imine C-H functionalization pathway. This catalytic approach is advantageous as it reduces the amount of oxidant waste. [3] | [3] |

| Ceric Ammonium Nitrate (CAN) | Dichloromethane, Reflux | One-Pot Condensation/Cyclization: CAN is a powerful single-electron oxidant that can be used for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from acyl hydrazides and aldehydes. [4][10] | [4][10] |

Experimental Protocol: Iodine-Mediated One-Pot Synthesis

This protocol, adapted from established literature, demonstrates a practical and scalable metal-free synthesis. [7] 1. Reagents and Setup:

-

Aromatic or aliphatic aldehyde (1.0 mmol)

-

Acid hydrazide (1.0 mmol)

-

Ethanol (10 mL)

-

DMSO (5 mL)

-

Potassium carbonate (K₂CO₃, 3.0 mmol)

-

Iodine (I₂, 1.2 mmol)

-

Round-bottom flask with reflux condenser and magnetic stirrer.

2. Procedure:

-

Combine the aldehyde (1.0 mmol) and acid hydrazide (1.0 mmol) in 10 mL of ethanol.

-

Heat the mixture to reflux and monitor by TLC until the starting materials are consumed and the acylhydrazone intermediate is formed (typically 3-10 hours).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the crude acylhydrazone residue, add 5 mL of DMSO, potassium carbonate (3.0 mmol), and iodine (1.2 mmol).

-

Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC (typically 1-4 hours).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing 50 mL of cold water.

-

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color disappears.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Modern & Green Synthetic Innovations

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient methods for 1,3,4-oxadiazole synthesis. [11]These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous solvents and reagents.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized oxadiazole synthesis by dramatically reducing reaction times from hours to minutes. [12][13]The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid, uniform heating that is not achievable with conventional methods. This often results in higher yields and cleaner product profiles. Many classical reactions, such as cyclodehydration with POCl₃ or oxidative cyclization with Chloramine-T, have been adapted for microwave conditions. [14][8] Key Advantages:

-

Rate Acceleration: Reaction times are often reduced by orders of magnitude. [8][15]* Higher Yields: Rapid heating can minimize the formation of side products.

-

Solvent-Free Conditions: In some cases, reactants can be irradiated neat or on a solid support (e.g., silica gel), eliminating the need for bulk solvents. [12][13]

Grinding and Mechanochemistry

Solvent-free synthesis via grinding (mechanochemistry) is an exceptionally green technique. [16]Reactants are ground together in a mortar and pestle, sometimes with a catalytic amount of a reagent. The mechanical force provides the energy to initiate the reaction, eliminating the need for solvents entirely. An eco-friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been reported by grinding aromatic hydrazides and aldehydes with a catalytic amount of molecular iodine. [16]This method avoids the use of any organic solvent during the reaction and workup, making it highly sustainable.

Conclusion

The synthesis of the 1,3,4-oxadiazole core is a mature yet continually evolving field. While the classical cyclodehydration of 1,2-diacylhydrazines remains a reliable method, the oxidative cyclization of N-acylhydrazones has become the dominant strategy due to its convergence, versatility, and adaptability to one-pot procedures. The ongoing development of milder reagents and catalytic systems continues to broaden the scope and applicability of these methods. Furthermore, the integration of green chemistry principles, particularly through microwave-assisted synthesis and mechanochemistry, is paving the way for more sustainable and efficient production of these vital heterocyclic compounds. For the modern researcher, a thorough understanding of this diverse synthetic arsenal is essential for the rational design and development of the next generation of 1,3,4-oxadiazole-based therapeutics and materials.

References

-

Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple 1,3,4-Oxadiazole-Containing Compounds as New Leads for Drug Discovery. Current Medicinal Chemistry, 12(23), 2795-2819. [Link]

-